5-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridinone ring, and a methylbenzothiazole group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely complex. It contains a piperidine ring (a six-membered ring with one nitrogen atom), a pyridinone group (a six-membered ring with one nitrogen atom and a carbonyl group), and a methylbenzothiazole group (a fused ring system containing a benzene ring and a thiazole ring, with a methyl group attached) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group in the pyridinone ring could potentially undergo nucleophilic addition reactions. The nitrogen in the piperidine ring could act as a base or a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The nitrogen atoms could potentially form hydrogen bonds, influencing the compound’s solubility .Scientific Research Applications
Antimicrobial Activity
A study by Suresh, Lavanya, and Rao (2016) involved the synthesis of novel thiazolo-triazolo-pyridine derivatives, showcasing significant biological activity against a range of bacterial and fungal strains. This suggests that compounds with a similar structural framework may possess promising antimicrobial properties (Suresh, Lavanya, & Rao, 2016).
Antiproliferative Effects
Kumar et al. (2014) synthesized 4-thiazolidinone, pyridine, and piperazine-based conjugates, demonstrating potent antiproliferative effects against human leukemic cells. This highlights the potential cancer therapeutic applications of compounds with similar structural characteristics (Kumar et al., 2014).
Synthesis of Novel Compounds
Jeankumar et al. (2013) designed and synthesized novel Mycobacterium tuberculosis GyrB inhibitors based on a thiazole-aminopiperidine hybrid structure, indicating the role of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).
Antioxidant Properties
Mohammed et al. (2019) explored thiazolidinone derivatives as antioxidants for local base oil, demonstrating the compounds' efficacy in improving oil stability. This suggests potential industrial applications for similar compounds in enhancing the oxidative stability of lubricants and related products (Mohammed et al., 2019).
Future Directions
Properties
IUPAC Name |
5-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-2-4-15-17(12)21-19(26-15)25-14-7-9-22(10-8-14)18(24)13-5-6-16(23)20-11-13/h2-6,11,14H,7-10H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCFFJJJNWWDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CNC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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